4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride
Overview
Description
“4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride” is a chemical compound with the CAS Number: 1803591-40-3 . It has a molecular weight of 189.71 . The IUPAC name for this compound is 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine hydrochloride .
Molecular Structure Analysis
The InChI code for “4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride” is 1S/C8H11NS.ClH/c1-2-5-9-7-4-6-10-8(7)3-1;/h4,6,9H,1-3,5H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemistry
- Synthesis and SAR of AVP Antagonists : A novel series of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines with vasopressin (AVP) antagonist activity has been synthesized, highlighting potent orally active AVP receptor antagonists when the benzamide moiety contains a phenyl group at the 2-position (Albright et al., 2000).
- Synthesis of Pyrazolo[3,4-d]pyrido[3,2-b]azepine : The paper describes the synthesis process of 7,8-dihydro-5(6H)-quinolinone from commercially available materials, leading to analogues of 1,4,5,6-tetrahydropyrazolo[3,4-d]pyrido[3,2-b]azepine (Albright & Du, 2000).
Molecular and Spectroscopic Studies
- Vibrational Spectroscopic Study : An investigation into the spectroscopic properties of a thieno[3,2-f] [1,2,4]triazolo[4,3-a][1,4] diazepine derivative using FT-IR and FT-Raman techniques, complemented by quantum mechanical methods, revealed insights into the molecule's geometry, vibrational wavenumbers, and chemical reactivity (Kuruvilla et al., 2018).
Biological Applications
- Antibacterial and Antifungal Activity : Novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts were synthesized, showing antibacterial and antifungal activity. One of the compounds was observed to have a broad activity spectrum against various bacteria and fungi, highlighting its potential in antimicrobial applications (Demchenko et al., 2021).
Material Science
- Photovoltaic Performance : Research on a fused-ring azepinedione copolymer, with a focus on improving photovoltaic performance, revealed that specific structural configurations can lead to higher efficiency in solar cells, demonstrating the material's potential in renewable energy technologies (Zhang et al., 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c1-2-5-9-7-4-6-10-8(7)3-1;/h4,6,9H,1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREILGUPEKXYGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)SC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride | |
CAS RN |
1803591-40-3 | |
Record name | 4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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